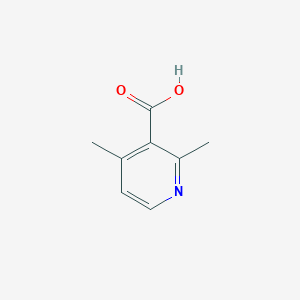

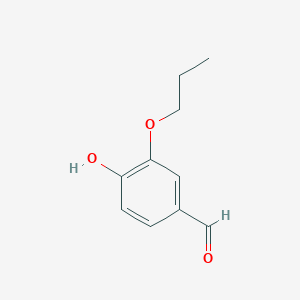

N-(4-fluorophenyl)-2-(methylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-fluorophenyl)-2-(methylamino)acetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides, which contain an acetamide group (the functional group -CONH2) attached to an aromatic ring. This particular compound is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence its chemical and physical properties. Although the provided papers do not directly discuss "N-(4-fluorophenyl)-2-(methylamino)acetamide," they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, often starting with aniline derivatives. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that "N-(4-fluorophenyl)-2-(methylamino)acetamide" could potentially be synthesized through analogous reactions involving 4-fluoroaniline and appropriate acylating agents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often determined using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(2-methylphenyl)-2,2-dichloroacetamide was investigated using Fourier transform infrared (FTIR) and FT-Raman spectra . The structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was elucidated by X-ray single-crystal determination . These studies provide valuable information on the bond lengths, angles, and overall conformation of the molecules, which can be extrapolated to predict the structure of "N-(4-fluorophenyl)-2-(methylamino)acetamide."

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by substituents on the aromatic ring and the acetamide group. The presence of a fluorine atom, as in the case of "N-(4-fluorophenyl)-2-(methylamino)acetamide," could affect the electron density and thus the reactivity of the compound. The papers provided do not detail specific reactions of similar compounds, but general reactions of acetamides include hydrolysis to the corresponding carboxylic acid and amine, as well as participation in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure of N-(2-Methylphenyl)acetamide shows that the acetamide unit is slightly twisted with respect to the aromatic substituent, which could affect the compound's melting point, solubility, and other physical properties . The presence of hydrogen bonds, as seen in the crystal packing of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, can also influence the compound's melting point and solubility . These properties are essential for understanding the behavior of "N-(4-fluorophenyl)-2-(methylamino)acetamide" in various environments and for potential applications in pharmaceuticals or other industries.

Aplicaciones Científicas De Investigación

-

- Application : N-(4-fluorophenyl)-2-(methylamino)acetamide could potentially be used in the synthesis of N-heterocycles via sulfinimines .

- Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results : These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

-

- Application : N-(4-fluorophenyl)-2-(methylamino)acetamide could potentially be used in the development of novel insecticides .

- Method : A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized .

- Results : Most of the compounds showed moderate to high activities against diamondback moth (Plutella xylostella) .

-

Chiral Auxiliaries in Stereoselective Synthesis

- Application : N-(4-fluorophenyl)-2-(methylamino)acetamide could potentially be used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

- Application : N-(4-fluorophenyl)-2-(methylamino)acetamide is provided by chemical suppliers like Sigma-Aldrich for use in early discovery research .

- Method : The specific methods of application would depend on the particular research project .

- Results : The outcomes would also vary based on the research objectives .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYVSTTZRRMADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262641 |

Source

|

| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(methylamino)acetamide | |

CAS RN |

900641-75-0 |

Source

|

| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900641-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)